N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-8-22-18(24)17-15(7-9-25-17)21-19(22)26-11-16(23)20-14-6-5-12(2)10-13(14)3/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJTXLWTMORQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including enzyme inhibition and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21N3O2S2
- Molecular Weight : 387.5 g/mol
- Structure : It features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity due to the presence of sulfur and nitrogen atoms that can interact with biological targets.
1. Enzyme Inhibition
Research indicates that compounds with similar structures to this compound have shown notable inhibitory activity against cholinesterases. Cholinesterases are critical enzymes involved in neurotransmission, and their inhibition can have therapeutic implications in treating conditions like Alzheimer's disease.
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Butyrylcholinesterase (BChE) | 20.5 | |
| Compound B | Acetylcholinesterase (AChE) | 15.7 | |
| N-(2,4-dimethylphenyl)-... | TBD | TBD | TBD |
The specific IC50 values for this compound have yet to be established but are anticipated based on structural analogs.
2. Anticancer Activity
Preliminary studies suggest that compounds containing the thieno[3,2-d]pyrimidine moiety exhibit anticancer properties. For instance, analogs have been tested against various cancer cell lines with promising results.
Case Studies :
-
Study on Thienopyrimidines : A study demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cell Line Tested : MCF-7 (breast cancer)
- Mechanism : Induction of apoptosis via mitochondrial pathway.
- Findings : Significant reduction in cell viability at concentrations above 10 µM.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymatic Active Sites : The thienopyrimidine structure may facilitate binding to the active sites of cholinesterases through π-stacking interactions and hydrogen bonding.
Future Directions
Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance biological activity.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties often exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that N-(2,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may have anticancer properties. In a study involving multicellular spheroids, compounds with similar structures were screened for anticancer activity, indicating potential efficacy against various cancer cell lines .
- Antibacterial Properties : The compound's structural features may contribute to antibacterial activities. Similar thieno[3,2-d]pyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth and could serve as lead compounds in the development of new antibiotics.
- Enzyme Inhibition : Compounds in this class have been investigated for their ability to inhibit specific enzymes. For instance, some thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting urease and other enzymes critical in metabolic pathways .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions that can be optimized based on available starting materials. The synthesis pathways often leverage palladium-catalyzed reactions and other coupling methodologies that enhance yield and purity .
Anticancer Screening
In a notable study conducted by Walid Fayad et al., a library of compounds including those with thieno[3,2-d]pyrimidine structures was screened against cancer cell lines using multicellular spheroids as models. The study identified several promising candidates with significant cytotoxic effects . Although specific results for this compound were not detailed in this research, the structural similarities suggest potential efficacy.
Antibacterial Activity
Research on derivatives of ciprofloxacin and norfloxacin has revealed that modifications to the acetamide structure can enhance antibacterial activity against Gram-positive bacteria . This underscores the importance of structural variations in improving therapeutic effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives of thienopyrimidines. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Analog 1 (4-nitrophenyl) and Analog 5 (2,3-dichlorophenyl) exhibit enhanced binding to enzymes like nitroreductases or cytochrome P450 due to EWGs, which stabilize charge-transfer interactions .
- Lipophilic Groups : The target compound’s 3-propyl and 2,4-dimethylphenyl substituents likely improve its pharmacokinetic profile compared to Analog 4 (Cl-substituted), which has lower molecular weight but reduced membrane permeability .
Thermal Stability :
- Melting points (mp) correlate with crystallinity. Analog 5 (mp 230°C) and Analog 1 (mp >250°C) show higher thermal stability than the target compound (hypothetical mp ~200–220°C), likely due to stronger intermolecular forces from halogen or nitro groups .
Synthetic Yields: High yields (>90%) are reported for coupling reactions involving cyanoacetanilides and diazonium salts (e.g., ), suggesting robust synthetic routes for acetamide-thienopyrimidine hybrids .
Biological Relevance :
- Fluorinated analogs (e.g., Analog 3) demonstrate superior bioavailability, while alkylated derivatives (e.g., Analog 2) are prioritized for in vivo studies due to metabolic stability .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : A robust synthesis involves coupling the thieno[3,2-d]pyrimidinone core with the substituted acetamide moiety via a sulfanyl linker. For example:
- Use a carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, as demonstrated for structurally similar compounds (yield ~80%) .
- Purify via column chromatography and verify purity (≥95%) using HPLC or elemental analysis (e.g., C, N, S content matching calculated values within ±0.3%) .
- Optimize reaction time (3–5 hours) and temperature (273–298 K) to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 7.28–7.82 ppm), methyl groups (δ 2.19 ppm), and NH resonances (δ 10.10–12.50 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for analogous compounds) .
- X-ray Crystallography : Resolve steric effects and intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing folded conformations) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported dihedral angles of the thienopyrimidinone ring?
- Methodological Answer :
- Compare dihedral angles from multiple studies (e.g., 42.25° vs. 67.84° in chlorophenyl analogs) using software like PLATON or SHELXL .
- Analyze steric repulsion from substituents (e.g., 2,4-dimethylphenyl groups) causing deviations. For example, bulky substituents increase ring tilting (e.g., 80.70° in dichlorophenyl derivatives) .
- Validate with density functional theory (DFT) calculations to correlate experimental and theoretical conformations .
Q. What strategies mitigate low yields in sulfanyl-acetamide coupling reactions?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of the sulfanyl group .
- Catalysis : Introduce catalytic iodine or copper(I) iodide to accelerate thioether bond formation .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions .
Q. How can in vitro biological activity screening be designed for this compound?
- Methodological Answer :
- Assay Selection : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to pyrimidine-based inhibitors .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate, using IC50 values to quantify potency .
- Control Compounds : Include reference inhibitors (e.g., erlotinib for EGFR) to benchmark activity .
- Cytotoxicity Testing : Validate selectivity via MTT assays on non-target cell lines (e.g., HEK293) .
Q. What computational tools predict intermolecular interactions in crystal packing?
- Methodological Answer :
- Hydrogen Bond Analysis : Use Mercury or CrystalExplorer to map N–H⋯O and C–H⋯π interactions, as seen in R22(10) dimer motifs .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯H, H⋯O interactions) to stability .
- Molecular Dynamics (MD) : Simulate packing efficiency under varying thermal conditions (e.g., 100–300 K) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on substituent effects on bioactivity?
- Methodological Answer :
- Meta-Analysis : Compare EC50/IC50 values across studies, adjusting for assay variability (e.g., cell type, incubation time) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 2,4-dimethyl vs. 3-chlorophenyl) and correlate with activity trends .
- Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., cyclooxygenase-2) and identify critical interactions .
Tables of Key Data
Table 1 : Crystallographic Parameters for Analogous Compounds
Table 2 : Synthetic Yields and Characterization Data
| Reaction Step | Yield (%) | Purity (%) | Key Spectral Data (1H NMR) | Reference |
|---|---|---|---|---|
| Acetamide coupling | 80 | 95 | δ 4.12 (s, SCH2), δ 10.10 (s, NH) | |
| Thienopyrimidinone functionalization | 75 | 97 | δ 7.41–7.28 (m, Ar–H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
